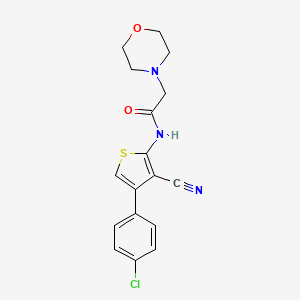

Cox-2/5-lox-IN-3

Description

BenchChem offers high-quality Cox-2/5-lox-IN-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cox-2/5-lox-IN-3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H16ClN3O2S |

|---|---|

Molecular Weight |

361.8 g/mol |

IUPAC Name |

N-[4-(4-chlorophenyl)-3-cyanothiophen-2-yl]-2-morpholin-4-ylacetamide |

InChI |

InChI=1S/C17H16ClN3O2S/c18-13-3-1-12(2-4-13)15-11-24-17(14(15)9-19)20-16(22)10-21-5-7-23-8-6-21/h1-4,11H,5-8,10H2,(H,20,22) |

InChI Key |

MOMYWNZOSHEDCN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C#N |

Origin of Product |

United States |

Eicosanoid Biosynthesis Pathways and Inflammatory Mediators

Eicosanoids are a family of bioactive lipid signaling molecules derived from the 20-carbon arachidonic acid, which is released from cell membrane phospholipids (B1166683) by the action of phospholipase A2. researchgate.net Once liberated, arachidonic acid is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923) and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins. researchgate.netresearchgate.net These mediators are critical regulators of a vast array of physiological and pathological processes, particularly inflammation.

The cyclooxygenase (COX) enzyme, also known as prostaglandin-endoperoxide synthase, exists in two main isoforms, COX-1 and COX-2. youtube.com

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions. These include maintaining the integrity of the stomach lining, regulating renal blood flow, and promoting platelet aggregation. youtube.com

COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, cytokines, and growth factors. nih.gov Its activation at sites of inflammation leads to the production of prostaglandins that mediate pain, fever, and swelling. nih.gov

Both isoforms catalyze the conversion of arachidonic acid into the unstable intermediate Prostaglandin (B15479496) H2 (PGH2). mdpi.com PGH2 is then converted by various tissue-specific isomerases and synthases into a range of biologically active prostaglandins, including Prostaglandin E2 (PGE2), Prostaglandin D2 (PGD2), and Prostacyclin (PGI2), each with distinct roles in the inflammatory process. nih.govmdpi.com

The lipoxygenase (LOX) pathway is the second major route for arachidonic acid metabolism. There are several LOX isoforms in humans, with 5-LOX, 12-LOX, and 15-LOX being the most studied.

5-Lipoxygenase (5-LOX) is the key enzyme in the synthesis of leukotrienes. In conjunction with the 5-LOX-activating protein (FLAP), it converts arachidonic acid into Leukotriene A4 (LTA4). LTA4 is then metabolized to either Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to cause bronchoconstriction and increase vascular permeability. taylorfrancis.comfrontiersin.org

12-LOX and 15-LOX are involved in the production of other bioactive lipids, including hydroxyeicosatetraenoic acids (HETEs) and lipoxins, the latter of which are involved in the resolution of inflammation.

The products of the COX and LOX pathways often have synergistic effects in promoting and sustaining inflammation, making their combined inhibition a logical therapeutic strategy. grantome.com

Table 1: Key Enzymes and Products of the Eicosanoid Pathways

| Pathway | Key Enzyme | Primary Intermediate | Major End Products | Primary Role in Inflammation |

|---|---|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandin H2 (PGH2) | Prostaglandins (PGE2, PGD2), Prostacyclin (PGI2), Thromboxane (B8750289) A2 | Mediate pain, fever, vasodilation, edema |

| Lipoxygenase (LOX) | 5-LOX | Leukotriene A4 (LTA4) | Leukotriene B4 (LTB4), Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) | Promote chemotaxis, bronchoconstriction, increased vascular permeability |

Pathophysiological Roles of Cox 2 and 5 Lox in Disease Progression

Evolution of Anti-Inflammatory Drug Discovery: From Non-Selective NSAIDs to Selective Inhibitors

Challenges with Traditional NSAIDs and COX-1 Inhibition

The discovery of non-steroidal anti-inflammatory drugs (NSAIDs) marked a significant milestone in treating inflammatory conditions. tandfonline.com Traditional NSAIDs, such as ibuprofen (B1674241) and naproxen, exert their effects by inhibiting the COX enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs). researchgate.nettandfonline.com There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation and is a primary source of pro-inflammatory prostanoids. d-nb.info

A major challenge with traditional NSAIDs is their non-selective inhibition of both COX-1 and COX-2. researchgate.net While inhibiting COX-2 reduces inflammation, the concurrent inhibition of COX-1 disrupts its protective functions, often leading to gastrointestinal side effects. researchgate.net

Development of Selective COX-2 Inhibitors and Associated Limitations

To address the gastrointestinal issues of traditional NSAIDs, a new class of drugs known as selective COX-2 inhibitors, or "coxibs" (e.g., celecoxib), was developed. d-nb.info The rationale was to specifically target the inflammation-driving COX-2 enzyme while sparing the protective COX-1 enzyme, thereby reducing the risk of gastrointestinal toxicity. d-nb.info

However, the widespread use of selective COX-2 inhibitors revealed potential cardiovascular risks. This limitation highlighted the complexity of the inflammatory pathways and demonstrated that selective inhibition of one pathway could have unintended consequences.

Emergence of Dual COX-2/5-LOX Inhibitors as a Strategic Therapeutic Approach

The limitations of both non-selective NSAIDs and selective COX-2 inhibitors prompted researchers to explore new therapeutic strategies. nih.gov This led to the emergence of dual inhibitors that target both the COX-2 and 5-lipoxygenase (5-LOX) enzymes. nih.gov The 5-LOX enzyme is responsible for another major branch of the arachidonic acid cascade, which produces leukotrienes—potent mediators of inflammation that play roles in conditions like asthma and rheumatoid arthritis. d-nb.info

By simultaneously blocking the production of both prostaglandins (via COX-2) and leukotrienes (via 5-LOX), dual inhibitors aim to provide a more comprehensive and potent anti-inflammatory effect. nih.govresearchgate.net This multi-target approach is considered a promising strategy to develop novel anti-inflammatory agents with a broader efficacy and potentially fewer side effects than previous drug classes. researchgate.netd-nb.info

Conceptualization and Development Rationale for Cox-2/5-lox-IN-3

Targeting Synergistic Inflammatory Pathways with Cox-2/5-lox-IN-3

Cox-2/5-lox-IN-3 was conceptualized as a potent dual inhibitor specifically designed to target the synergistic pathways of inflammation mediated by COX-2 and 5-LOX. medchemexpress.com Both enzymes utilize arachidonic acid as a substrate to produce powerful pro-inflammatory lipid mediators. mdpi.com COX-2 is the key enzyme for the synthesis of prostaglandins involved in inflammation, while 5-LOX initiates the biosynthesis of leukotrienes. d-nb.infonih.gov These two pathways work in concert to amplify and sustain the inflammatory response.

The development of Cox-2/5-lox-IN-3 is based on the principle that inhibiting only one of these pathways may not be sufficient to control inflammation effectively. For instance, selective inhibition of COX-2 can lead to the shunting of the arachidonic acid substrate towards the 5-LOX pathway, potentially increasing the production of pro-inflammatory leukotrienes. By targeting both enzymes, Cox-2/5-lox-IN-3 is intended to block the inflammatory cascade more completely.

Hypothesized Advantages of Dual Inhibition over Selective Approaches for Cox-2/5-lox-IN-3

The primary hypothesized advantage of a dual inhibitor like Cox-2/5-lox-IN-3 is the potential for enhanced anti-inflammatory efficacy combined with an improved safety profile compared to single-target agents. nih.govnih.gov The concurrent inhibition of both COX-2 and 5-LOX is expected to produce a broader spectrum of anti-inflammatory action than inhibiting either enzyme alone. researchgate.net

Research into dual inhibitors suggests this approach may circumvent the characteristic side effects associated with both traditional NSAIDs (gastrointestinal issues) and selective COX-2 inhibitors (cardiovascular concerns). d-nb.info The development of molecules like Cox-2/5-lox-IN-3 represents a strategic effort to create more effective and safer anti-inflammatory therapies by modulating multiple, interconnected targets within the complex network of inflammatory pathways. nih.govbenthamdirect.com

Research Findings for Cox-2/5-lox-IN-3

Cox-2/5-lox-IN-3 has been identified as a potent dual inhibitor of COX-2 and 5-LOX. medchemexpress.com In vitro studies have been conducted to determine its inhibitory concentration (IC50) against these enzymes, as well as against the COX-1 isoform to assess its selectivity. The results demonstrate its activity against the intended targets. medchemexpress.com

Table 1: In Vitro Inhibitory Activity of Cox-2/5-lox-IN-3

| Enzyme | IC50 Value (μM) |

|---|---|

| COX-1 | 45.73 |

| COX-2 | 5.45 |

| 5-LOX | 4.33 |

Data sourced from MedchemExpress. medchemexpress.com

Initial Design Principles and Chemical Scaffold Selection for Cox-2/5-lox-IN-3 Precursors

The design of Cox-2/5-lox-IN-3 precursors was guided by established principles of medicinal chemistry, focusing on the integration of pharmacophoric features known to interact with both COX-2 and 5-LOX enzymes within a single molecular framework. The selection of a 2,3,4-trisubstituted thiophene (B33073) scaffold was a deliberate choice, as thiophene and its derivatives are recognized as "privileged structures" in the design of anti-inflammatory agents. nih.gov The aromatic and hydrophobic nature of the thiophene ring is thought to enhance membrane permeability, a desirable property for drug candidates. nih.gov

The design strategy involved the strategic placement of various substituents around this central thiophene core to optimize interactions with the target enzymes. This approach is based on the known structure-activity relationships (SAR) of both COX-2 and 5-LOX inhibitors.

Key Design Considerations for the Precursors:

Thiophene Core: The choice of a thiophene ring as the central scaffold was based on its prevalence in many existing anti-inflammatory drugs, such as tinoridine (B109012) and tiaprofenic acid. nih.gov This heterocyclic moiety provides a rigid framework for the attachment of other functional groups in a defined spatial orientation.

Aryl Substitution at Position 4: The incorporation of a 4-chlorophenyl group at the 4-position of the thiophene ring is a feature reminiscent of the diarylheterocycle class of selective COX-2 inhibitors, such as celecoxib (B62257). This lipophilic group is known to fit into a hydrophobic side pocket of the COX-2 active site, contributing to its selectivity over COX-1.

Cyano Group at Position 3: The placement of a cyano (-CN) group at the 3-position was intended to modulate the electronic properties of the thiophene ring and potentially engage in specific interactions within the enzyme active sites.

Amide Linker and Morpholine (B109124) Moiety at Position 2: The acetamide (B32628) linker at the 2-position provides a flexible connection to a terminal functional group. The inclusion of a morpholine ring is a common strategy in drug design to improve physicochemical properties, such as solubility and metabolic stability. nih.gov The morpholine moiety can also participate in hydrogen bonding interactions within the target enzymes. The replacement of a thiophene ring with a morpholine ring in some analogues has been shown to enhance anti-inflammatory activity. nih.gov

Synthetic Route Elucidation for the Core Structure of Cox-2/5-lox-IN-3

The core structure of Cox-2/5-lox-IN-3 is a 2,3,4-trisubstituted thiophene ring. The synthesis of this scaffold and its subsequent derivatization to yield the final compound involves a multi-step process.

Precursor Synthesis and Intermediate Isolation for Cox-2/5-lox-IN-3

The synthesis of the key intermediate, a 2-amino-3-cyanothiophene derivative, is achieved through the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (such as malononitrile) and elemental sulfur in the presence of a base. For the synthesis of the precursor to Cox-2/5-lox-IN-3, the specific starting materials would be a ketone bearing the desired substituent for the 4-position of the thiophene ring, malononitrile, and sulfur.

Following the formation of the 2-aminothiophene, a subsequent acylation reaction is carried out. Specifically, the 2-amino group is acylated with 2-chloroacetyl chloride to yield an N-(thienyl)-2-chloroacetamide intermediate. This intermediate is crucial for the introduction of further diversity into the molecule.

Key Reaction Steps and Conditions in Cox-2/5-lox-IN-3 Production

The production of Cox-2/5-lox-IN-3, identified as N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (compound 5b in the referenced literature), involves the following key steps researchgate.netnih.gov:

Gewald Reaction: An appropriately substituted acetophenone (B1666503) (in this case, 4-chloroacetophenone), malononitrile, and elemental sulfur are reacted in the presence of a base like morpholine or triethylamine (B128534) in a suitable solvent such as ethanol (B145695). The mixture is typically heated to reflux to drive the reaction to completion, yielding the 2-amino-3-cyano-4-(4-chlorophenyl)thiophene intermediate.

Acylation: The synthesized 2-aminothiophene is then reacted with 2-chloroacetyl chloride in a solvent like anhydrous dioxane. This reaction is usually carried out at room temperature.

Nucleophilic Substitution: The resulting N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-chloroacetamide is then treated with morpholine. This nucleophilic substitution reaction, where morpholine displaces the chlorine atom, is typically performed in a solvent like ethanol and heated to reflux. This final step yields Cox-2/5-lox-IN-3. researchgate.netnih.gov

Purification and Characterization Strategies for Cox-2/5-lox-IN-3 for Research Purity

To ensure the purity of Cox-2/5-lox-IN-3 for research purposes, standard purification and characterization techniques are employed.

Purification: After the synthesis, the crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to remove unreacted starting materials and by-products. Column chromatography using silica (B1680970) gel may also be employed for more rigorous purification if necessary.

Characterization: The structure and purity of the final compound are confirmed using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure, showing the characteristic signals for the protons and carbons in the thiophene, morpholine, and phenyl rings.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups such as the cyano (-C≡N) and amide (-C=O) groups.

Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which should correspond to the calculated values for the proposed structure.

Systematic Structure-Activity Relationship (SAR) Studies of Cox-2/5-lox-IN-3 Analogues

Systematic modifications of the Cox-2/5-lox-IN-3 structure have been undertaken to understand the structural requirements for potent and selective inhibition of COX-2 and 5-LOX. These studies involve altering different parts of the molecule and assessing the impact on biological activity.

Modifications to the COX-2 Binding Domain of Cox-2/5-lox-IN-3

The inhibitory activity of Cox-2/5-lox-IN-3 against COX-2 is influenced by the substituents on the thiophene core. The N-acyl side chain at the 2-position and the substituent at the 4-position of the thiophene ring are crucial for interaction with the COX-2 active site.

Research on a series of 2,3,4-trisubstituted thiophenes, including Cox-2/5-lox-IN-3 (compound 5b), has provided insights into the SAR. researchgate.netnih.gov Compound 5b, with a morpholinoacetamide group at the 2-position and a 4-chlorophenyl group at the 4-position, was found to be a potent and selective COX-2 inhibitor. researchgate.netnih.gov Molecular modeling studies suggest that the morpholino group can form hydrogen bonds with key residues in the COX-2 active site, similar to the interactions of other selective COX-2 inhibitors like celecoxib. researchgate.net The 4-chlorophenyl group likely occupies a hydrophobic pocket within the enzyme's active site.

| Compound | R (at position 4) | R' (at position 2) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Cox-2/5-lox-IN-3 (5b) | 4-Chlorophenyl | Morpholinoacetamide | 45.73 | 5.45 | 4.33 | 8.39 |

| 11b | 4-Chlorophenyl | Piperidinylacetamide | >100 | 10.15 | 6.21 | >9.85 |

| 14c | 4-Methoxyphenyl | N-phenylpiperazinylacetamide | >100 | 12.88 | 8.45 | >7.76 |

| 18c | 4-Methoxyphenyl | 4-(4-fluorobenzoyl)piperazinylacetamide | >100 | 15.23 | 9.12 | >6.57 |

| 19c | 4-Methoxyphenyl | 4-(4-chlorobenzoyl)piperazinylacetamide | >100 | 14.76 | 8.98 | >6.78 |

| 20d | 4-Bromophenyl | 4-(4-methoxybenzoyl)piperazinylacetamide | >100 | 16.11 | 9.54 | >6.20 |

| Celecoxib | - | - | 84.7 | 5.48 | - | 15.46 |

| NDGA | - | - | - | - | 2.46 | - |

Data sourced from Qandeel et al., Bioorganic Chemistry, 2020. researchgate.netnih.gov

Modifications to the 5-LOX Binding Domain of Cox-2/5-lox-IN-3

In the same series of compounds, Cox-2/5-lox-IN-3 (5b) demonstrated the most promising 5-LOX inhibitory activity among the tested analogues, with an IC₅₀ value of 4.33 µM. researchgate.netnih.gov This indicates that the combination of a morpholinoacetamide group and a 4-chlorophenyl substituent provides a favorable conformation for binding to the 5-LOX active site. Molecular modeling suggests that the thiophene scaffold and its substituents can fit into the active site of 5-LOX, interacting with key amino acid residues. researchgate.net The cyano group at the 3-position also appears to be important for the dual inhibitory activity.

Investigation of Linker Region Modifications in Cox-2/5-lox-IN-3 Analogues

The core structure of Cox-2/5-lox-IN-3 features a direct linkage between the pyrazole (B372694) ring and the phenyl and 4-fluorophenyl moieties at the N1 and C5 positions, respectively. Research into analogous 1,5-diarylpyrazole systems has explored the introduction of various linkers to modulate pharmacological activity. These modifications aim to alter the spatial orientation of the aryl rings, introduce new interaction points with the enzyme active sites, or attach other functional moieties.

For instance, in related pyrazole series, carboxamide linkers have been incorporated at the C3 position of the pyrazole ring. The synthesis of such analogues typically involves the initial creation of a pyrazole-3-carboxylic acid intermediate, which can then be coupled with various amines to form the amide bond. One common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative to form the pyrazole ester, followed by hydrolysis to the carboxylic acid. This acid can then be activated, for example with thionyl chloride or a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), and reacted with a desired amine. nih.govekb.eg

Studies on similar pyrazole structures have shown that the nature of the group attached via a linker can significantly influence biological activity. For example, linking a 1,2,4-triazole (B32235) ring via a methylene (B1212753) linker to the pyrazole scaffold has been shown to enhance binding affinity for certain receptors. researchgate.net In another example, pyrazole derivatives linked to aminophosphonate via an amide linker have demonstrated significant COX-2 inhibitory activity. google.com These examples suggest that modifying the Cox-2/5-lox-IN-3 structure by introducing a linker, such as a carboxamide at the C3 position, could be a viable strategy for developing new analogues with potentially altered or improved pharmacological profiles.

Impact of Substituent Effects on Inhibitory Potency and Selectivity for Cox-2/5-lox-IN-3 Series

The inhibitory potency and selectivity of the 1,5-diarylpyrazole series are highly dependent on the nature and position of substituents on the aryl rings. Cox-2/5-lox-IN-3 itself features a 4-fluorophenyl group at the C5 position and a 4-aminosulfonylphenyl group at the N1 position.

Substituents on the C5-Aryl Ring: The substitution on the phenyl ring at the C5 position of the pyrazole core plays a crucial role in determining the potency and selectivity of COX-2 inhibition. In the broader class of 1,5-diarylpyrazoles, a variety of substituents have been investigated. For instance, replacing the 4-methyl group of celecoxib with a 4-fluoro group (as in Cox-2/5-lox-IN-3) is a common modification. Studies have shown that both electron-donating groups (like methoxy) and electron-withdrawing groups (like halogens or nitro groups) at the para-position of the 5-aryl ring can result in potent COX-2 inhibition. mdpi.comacs.org Some studies have indicated that a 4-methoxy substituent can improve potency, while other substitutions like 4-chloro or 4-nitro have also yielded active compounds. mdpi.com The presence of halogen substituents, such as the fluorine in Cox-2/5-lox-IN-3, can lead to potent inhibitors. mdpi.com

Substituents on the N1-Phenyl Ring: The 4-aminosulfonylphenyl (or benzenesulfonamide) moiety at the N1 position is a key pharmacophore responsible for the selective inhibition of COX-2. This group fits into a specific side pocket of the COX-2 active site, an interaction that is not possible with the more constricted COX-1 active site. google.commdpi.com Modifications to this group, such as replacing the sulfonamide with a methanesulfonyl (SO₂CH₃) group, have also been shown to confer COX-2 selectivity. acs.org

The following table summarizes the effects of different substituents on the 5-aryl ring from studies on analogous 1,5-diarylpyrazole compounds.

| Compound Series | 5-Aryl Substituent (R) | Observed Effect on COX-2 Inhibition | Reference |

| 1,5-Diarylpyrazoles | 4-OCH₃ | Improved in vitro potency | mdpi.com |

| 1,5-Diarylpyrazoles | 4-F, 4-Cl, 4-NO₂ | Maintained or reduced in vitro activity compared to 4-OCH₃ | mdpi.com |

| 1,3,5-Triaryl-2-pyrazolines | 4-F, 2-Thienyl | Displayed significant COX-2 inhibition | researchgate.net |

| 1,5-Diarylpyrazoles | 4-Br, 4-NO₂, 4-Cl | Resulted in potent and selective COX-2 inhibitors | acs.org |

Advanced Derivatization Strategies for Enhancing Cox-2/5-lox-IN-3 Pharmacological Profiles

Prodrug Approaches for Cox-2/5-lox-IN-3

Prodrug strategies are employed to improve the physicochemical or pharmacokinetic properties of a drug. For celecoxib analogues, including those structurally similar to Cox-2/5-lox-IN-3, several prodrug approaches have been investigated.

One strategy involves the synthesis of ester prodrugs. This requires the presence of a carboxylic acid functionality on the parent molecule. For the Cox-2/5-lox-IN-3 scaffold, this can be achieved by replacing the trifluoromethyl group at C3 with a carboxyl group. These 1,5-diarylpyrazole-3-carboxylic acids can then be esterified with various promoieties. For example, nitric oxide (NO)-releasing prodrugs have been created by attaching an O²-acetoxymethyl-1-(N-ethyl-N-methylamino)diazen-1-ium-1,2-diolate moiety to the C3-carboxylic acid. scielo.brresearchgate.net These prodrugs are designed to release both the active NSAID and nitric oxide upon enzymatic cleavage in vivo, which may help mitigate some of the gastrointestinal side effects associated with NSAIDs. scielo.brresearchgate.net The synthesis of the required 1-(4-aminosulfonylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid intermediate proceeds via the reaction of a 2,4-diketo ester with (4-aminosulfonylphenyl)hydrazine, followed by hydrolysis. scielo.br

Another approach focuses on creating conjugates at the sulfonamide group. Hydrophilic amino acids have been coupled to the sulfonamide moiety of celecoxib to improve its pharmacokinetic properties. mdpi.com The synthesis involves forming an amide bond between the carboxyl group of an amino acid and the sulfonamide nitrogen of the pyrazole derivative. mdpi.com This strategy could be applied to Cox-2/5-lox-IN-3 to potentially enhance its solubility and bioavailability.

Conjugation Chemistry for Targeted Delivery of Cox-2/5-lox-IN-3

Conjugation chemistry involves linking the drug molecule to another molecule to target specific tissues or cells, or to combine therapeutic effects. For pyrazole-based compounds, various conjugation strategies have been explored.

For instance, pyrazole derivatives have been conjugated with other heterocyclic moieties like benzimidazole (B57391) or coumarin (B35378) to create hybrid molecules with potential dual-action or enhanced anticancer activity. nih.govmdpi.com The synthesis of these conjugates often involves creating a linker, such as a carboxamide, to connect the two pharmacophores. nih.gov

A common method for creating such conjugates is through amide bond formation. A pyrazole carboxylic acid derivative can be activated and then reacted with an amino-functionalized molecule. For example, 1,5-diarylpyrazole carboxylic acids have been coupled with 4-aminoacetophenone to create amide-linked hybrids. nih.gov This approach could be used to conjugate Cox-2/5-lox-IN-3 to targeting ligands or other pharmacologically active agents to create novel therapeutic entities.

Isosteric and Bioisosteric Replacements in Cox-2/5-lox-IN-3 Structure

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. In the Cox-2/5-lox-IN-3 series, several key functional groups are candidates for such modifications.

Trifluoromethyl (CF₃) Group at C3: The electron-withdrawing CF₃ group at the C3 position is a common feature in many selective COX-2 inhibitors. However, its replacement has been explored. For example, replacing the CF₃ group with a t-butyl group has been investigated in related pyrazoline scaffolds. nih.gov In other studies on 1,5-diarylpyrazoles, removal of the C3-trifluoromethyl group was explored, with the rationale that this position has few steric restrictions for COX-2 binding, and thus its removal might not abolish activity. acs.org

Sulfonamide (SO₂NH₂) Group at N1-phenyl: The sulfonamide group is a classic bioisostere for a carboxylic acid and is critical for COX-2 selectivity. Nevertheless, its replacement has been a major focus of research to find alternatives that may offer different binding interactions or improved properties. Bioisosteric replacements that have been synthesized and evaluated in celecoxib analogues include:

Cyano (-CN) and Carbothioamide (-CSNH₂): These groups have been introduced in place of the sulfonamide. The cyano analogues are synthesized from the corresponding 4-hydrazinylbenzonitrile, and the carbothioamides are subsequently prepared from the cyano derivatives. scielo.br

Azido (-N₃) and Sulfonylazide (-SO₂N₃): These functionalities have been explored as replacements for the sulfonamide or methylsulfonyl pharmacophores. nih.gov

Carboxylic Acid (-COOH): While the sulfonamide is a bioisostere for a carboxylic acid, the reverse replacement has also been studied. Replacing the sulfonamide with a carboxylic acid in the diaryl pyrazole scaffold significantly reduced COX-2 activity but was found to be essential for inhibiting other enzymes like PDE5, showcasing a path to novel activities. nih.gov

The following table presents some bioisosteric replacements for the sulfonamide group in celecoxib analogues and their reported effects.

| Original Group | Bioisosteric Replacement | Observed Effect | Reference |

| SO₂NH₂ | CN | Showed promising anti-inflammatory and COX-2 inhibitory activity | scielo.br |

| SO₂NH₂ | CSNH₂ | Resulted in potent and selective COX-2 inhibitors | scielo.br |

| SO₂NH₂ | SO₂N₃ (meta-position) | Resulted in a selective COX-2 inhibitor | nih.gov |

| SO₂NH₂ | COOH | Significantly reduced COX-2 activity but conferred PDE5 inhibitory activity | nih.gov |

Scalable Synthesis and Process Optimization for Cox-2/5-lox-IN-3 Research Quantities

The synthesis of Cox-2/5-lox-IN-3 for research purposes is based on the well-established Knorr pyrazole synthesis, which is analogous to the industrial synthesis of celecoxib. The general and scalable route involves the condensation of a 1,3-diketone with a substituted hydrazine.

The key steps are:

Formation of the 1,3-diketone: The required diketone, 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, is prepared via a Claisen condensation between 4'-fluoroacetophenone (B120862) and an ethyl trifluoroacetate. asianpubs.orgresearchgate.net

Formation of the Hydrazine: The hydrazine component, 4-hydrazinylbenzenesulfonamide (B1582950) hydrochloride, is typically synthesized from sulfanilamide (B372717) via diazotization followed by reduction. asianpubs.orgresearchgate.net

Cyclocondensation: The 1,3-diketone and the hydrazine hydrochloride are then reacted in a suitable solvent, such as methanol (B129727) or ethanol, under reflux conditions to yield the 1,5-diarylpyrazole product, 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Cox-2/5-lox-IN-3). asianpubs.orgresearchgate.net This reaction is generally regioselective, favoring the desired 1,5-diaryl isomer.

Process Optimization for Scalability: For scaling up the synthesis, several factors analogous to those optimized for celecoxib production can be considered:

Solvent Selection: While alcohols like ethanol are commonly used, aprotic dipolar solvents have also been investigated. nih.govmdpi.com The choice of solvent can impact reaction time, yield, and the impurity profile. For purification, recrystallization from solvents like isopropyl alcohol or mixtures such as ethyl acetate/water or toluene/water has been shown to be effective for related compounds. nih.gov

Catalysis: While the condensation can proceed without a catalyst, various acid catalysts or even green catalysts like ionic liquids have been explored to improve reaction efficiency, yield, and reduce reaction times in related syntheses. acs.org

Purification: For research quantities, purification is often achieved by recrystallization. asianpubs.org On a larger scale, controlling the crystallization process by optimizing solvent, temperature, and cooling rate is crucial for obtaining the desired polymorph with high purity. nih.gov The use of recovered solvents for recrystallization has also been shown to be a viable and economical option in scalable processes for celecoxib. nih.gov

Green Chemistry Principles in Cox-2/5-lox-IN-3 Synthesis

The synthesis of dual COX-2/5-LOX inhibitors, a critical area for developing safer NSAIDs, is increasingly incorporating principles of green chemistry. bohrium.comnih.gov This approach aims to reduce the environmental impact of chemical manufacturing. Research in this area has led to the development of green synthetic methods for producing series of thiourea, thiazole, and thiazolidene derivatives designed as dual inhibitors. bohrium.comnih.gov Thiazole moieties, in particular, are found in many biologically active compounds and are a key structural feature in the design of new dual COX-2/5-LOX inhibitors. bohrium.commdpi.com

Batch versus Continuous Flow Synthesis Considerations for Cox-2/5-lox-IN-3

The choice between traditional batch synthesis and modern continuous flow chemistry is a critical consideration in the production of complex heterocyclic molecules like Cox-2/5-lox-IN-3 and its analogues. labmanager.com Each methodology offers distinct advantages depending on the specific goals of the synthesis, such as exploratory research versus large-scale production. labmanager.com

Batch Chemistry remains the conventional method, especially for exploratory synthesis and low-volume production. labmanager.com It involves combining all reactants in a single vessel and allowing the reaction to proceed. labmanager.com This method offers flexibility, allowing for stepwise addition of reagents and adjustments to reaction parameters during the process, which is beneficial for multi-step and complex organic reactions. labmanager.com

Continuous Flow Chemistry , however, has emerged as a powerful alternative, particularly for process intensification and the synthesis of heterocyclic compounds. labmanager.comchim.it This technique involves pumping reagents through miniaturized reactors, such as microchannels or tubing, providing significant advantages over batch processing. chim.it

Key benefits of continuous flow synthesis include:

Enhanced Safety: The small reaction volumes inherent in flow systems minimize the risks associated with hazardous reagents or highly exothermic reactions. labmanager.comchim.it

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for superior control over reaction temperature and efficient mixing, often leading to higher selectivity and yields. chim.itmdpi.com

Facile Scale-Up: Scaling production in a flow system often involves running the system for longer periods or increasing flow rates rather than redesigning large-scale reactors. labmanager.comchim.it

Integration and Automation: Flow systems allow for the integration of multiple synthetic steps and in-line purification, for instance, by using polymer-supported reagents and scavengers. cam.ac.ukuc.pt This "telescoping" of reactions reduces the need for manual handling and isolation of intermediates. uc.pt A concrete application of this is the use of continuous flow hydrogenation in the synthesis of indoline-based inhibitors. acs.org

The following table summarizes the primary considerations when choosing between batch and continuous flow synthesis for compounds like Cox-2/5-lox-IN-3.

| Feature | Batch Chemistry | Continuous Flow Chemistry |

| Best For | Exploratory synthesis, low-throughput, frequent condition changes. labmanager.com | High-throughput synthesis, process-scale manufacturing, hazardous reactions. labmanager.com |

| Process Control | Good; allows for in-situ adjustments. labmanager.com | Excellent; precise control of time, temperature, pressure, and mixing. labmanager.com |

| Scalability | Can be complex, requiring reactor redesign. labmanager.com | More efficient; often achieved by increasing flow rate or run time. labmanager.com |

| Safety | Higher risk with hazardous or exothermic reactions due to large volumes. labmanager.com | Improved safety due to small reaction volumes. labmanager.com |

| Productivity | Limited by downtime between batches. labmanager.com | Higher due to continuous operation. labmanager.com |

| Product Quality | Can have batch-to-batch variability. | High consistency and reproducibility due to uniform conditions. labmanager.com |

Optimization of Reaction Yields and Purity for Cox-2/5-lox-IN-3

Optimizing reaction yield and purity is a central goal in the synthesis of Cox-2/5-lox-IN-3 analogues. This is achieved by systematically varying reaction parameters such as reactant ratios, solvents, catalysts, temperature, and reaction time. revistadechimie.ro

One detailed study on the optimization of diclofenac (B195802) derivatives, which share structural motifs with some anti-inflammatory agents, provides a clear model for this process. The synthesis was broken down into steps, and each step was optimized. For the conversion of diclofenac ethyl ester to its corresponding hydrazide, various parameters were tested. revistadechimie.ro

Table 1: Optimization of Hydrazide Synthesis Data derived from a study on diclofenac derivatives, illustrating a common optimization methodology. revistadechimie.ro

| Reactant Ratio (Ester:Hydrazine) | Solvent | Temperature (°C) | Time (h) | Method | Yield (%) |

| 1:15 | Ethanol | 80 | 6 | Classic | 70 |

| 1:20 | Ethanol | 80 | 6 | Classic | 75 |

| 1:20 | Dioxane | 105 | 6 | Classic | 90 |

| 1:25 | Dioxane | 105 | 8 | Classic | 88 |

As shown, the optimal yield of 90% was achieved with a 1:20 reactant ratio in dioxane at 105°C for 6 hours. revistadechimie.ro

Similarly, the subsequent step, forming a hydrazone derivative via condensation, was optimized.

Table 2: Optimization of Hydrazone Formation Data derived from a study on diclofenac derivatives, illustrating a common optimization methodology. revistadechimie.ro

| Reactant Ratio (Hydrazide:Aldehyde:Catalyst) | Solvent | Temperature (°C) | Time (h) | Method | Yield (%) |

| 1:1.2:0.25 | Ethanol | 80 | 4 | Classic | 80 |

| 1:1.5:0.25 | Ethanol | 80 | 2 | Classic | 92 |

| 1:1.5:0.25 | Methanol | 65 | 2 | Classic | 85 |

| 1:1.5:0.5 | Ethanol | 80 | 2 | Classic | 89 |

The highest yield of 92% was obtained using a 1:1.5:0.25 ratio of hydrazide to aldehyde to glacial acetic acid catalyst in ethanol at 80°C for 2 hours. revistadechimie.ro

These optimization principles are broadly applicable. In the synthesis of novel quinazolinone derivatives, specific reaction conditions, such as refluxing in ethanol with a catalytic amount of glacial acetic acid for 4 hours, were reported to produce yields ranging from 78% to 85%. tandfonline.com The synthesis of other dual 5-LOX/sEH inhibitors also reports specific yields for multi-step reactions, such as 65% for an acylation step and 92% for a Boc-group removal, indicating that each transformation is carefully monitored for efficiency. acs.org The ultimate goal of such optimization is to develop a robust and reproducible synthetic route that provides the target compound in high yield and purity, suitable for further investigation.

Mechanistic Elucidation of Cox 2/5 Lox in 3 Enzyme Inhibition

Enzyme Kinetic Analysis of Cox-2/5-lox-IN-3 Inhibition

Enzyme kinetic studies are fundamental to understanding how a compound interacts with its target enzymes. For Cox-2/5-lox-IN-3, these analyses have focused on determining its inhibitory potency and assessing its selectivity.

Determination of Inhibitory Constants (IC50 values) for COX-2 and 5-LOX with Cox-2/5-lox-IN-3

The inhibitory activity of Cox-2/5-lox-IN-3 was quantified by determining its half-maximal inhibitory concentration (IC50). The research revealed that the compound, designated as 5b in the primary study, demonstrated potent inhibition of both COX-2 and 5-LOX. researchgate.netresearchgate.net Specifically, the IC50 value against COX-2 was found to be 5.45 µM. researchgate.netresearchgate.net Its inhibitory activity against 5-LOX was comparable, with an IC50 value of 4.33 µM. researchgate.netresearchgate.net

Table 1: Inhibitory Concentration (IC50) of Cox-2/5-lox-IN-3

| Enzyme | IC50 (µM) |

| Cyclooxygenase-2 (COX-2) | 5.45 researchgate.netresearchgate.net |

| 5-Lipoxygenase (5-LOX) | 4.33 researchgate.netresearchgate.net |

Mode of Inhibition Studies (e.g., Competitive, Non-competitive, Uncompetitive) for Cox-2/5-lox-IN-3

While formal enzyme kinetic studies to definitively classify the mode of inhibition (e.g., competitive, non-competitive) have not been published, molecular modeling studies have provided significant insights into the binding mechanism of Cox-2/5-lox-IN-3. researchgate.netresearchgate.net Docking analyses suggest that the compound binds within the active sites of both COX-2 and 5-LOX. researchgate.net The predicted binding pattern for the COX-2 enzyme is similar to that of the known selective inhibitor celecoxib (B62257). researchgate.net Likewise, its interaction with the 5-LOX active site resembles that of nordihydroguaiaretic acid (NDGA), a well-known LOX inhibitor. researchgate.netresearchgate.net This suggests a competitive mode of inhibition, where the compound likely competes with the natural substrate, arachidonic acid, for binding to the enzyme's active site.

Selectivity Profiling of Cox-2/5-lox-IN-3 Against Related Enzymes

A crucial aspect of inhibitor development is understanding its selectivity for the target enzymes over other related isoforms, which helps in predicting its potential therapeutic window and side-effect profile.

COX-1 Selectivity Assessments for Cox-2/5-lox-IN-3

The selectivity of Cox-2/5-lox-IN-3 was evaluated by comparing its inhibitory activity against COX-2 versus the constitutive isoform, COX-1. The compound showed significantly weaker inhibition of COX-1, with a reported IC50 value of 45.73 µM. researchgate.netmedchemexpress.commedchemexpress.eu

To quantify this preference, a selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. For Cox-2/5-lox-IN-3, the SI is approximately 8.37. researchgate.netresearchgate.netresearchgate.net This value indicates that the compound is over 8 times more selective for inhibiting COX-2 than COX-1, which is a favorable profile for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

Table 2: COX Isoform Selectivity of Cox-2/5-lox-IN-3

| Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Cyclooxygenase-1 (COX-1) | 45.73 researchgate.net | 8.37 researchgate.netresearchgate.netresearchgate.net |

| Cyclooxygenase-2 (COX-2) | 5.45 researchgate.netresearchgate.net |

Other Lipoxygenase Isoform Selectivity (e.g., 12-LOX, 15-LOX) for Cox-2/5-lox-IN-3

Currently, there is no published data on the inhibitory activity or selectivity of Cox-2/5-lox-IN-3 against other lipoxygenase isoforms, such as 12-lipoxygenase (12-LOX) or 15-lipoxygenase (15-LOX). The primary research has focused on its dual action on COX-2 and 5-LOX. researchgate.netresearchgate.net

Off-Target Enzyme Profiling to Understand Specificity of Cox-2/5-lox-IN-3

The therapeutic efficacy and safety of an enzyme inhibitor are critically dependent on its specificity. For Cox-2/5-lox-IN-3, its inhibitory activity was assessed against its primary targets, COX-2 and 5-LOX, as well as the off-target isoform, COX-1. The half-maximal inhibitory concentrations (IC50) reveal a potent and dual action. nih.gov

The compound demonstrates a clear preference for inhibiting COX-2 over COX-1, an important characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. d-nb.info In vitro enzymatic assays determined the IC50 value of Cox-2/5-lox-IN-3 against COX-2 to be 5.45 µM. nih.gov Its activity against the off-target COX-1 enzyme was significantly lower, with an IC50 value of 45.73 µM. nih.gov This gives it a COX-2 selectivity index (SI = IC50 COX-1/IC50 COX-2) of approximately 8.37, indicating a favorable, though not absolute, selectivity for the inducible inflammatory enzyme. researchgate.netnih.gov

Concurrently, the compound exhibits potent inhibition of 5-LOX, with an IC50 value of 4.33 µM. nih.gov This dual inhibition is a key therapeutic strategy, as blocking only the COX-2 pathway can lead to the shunting of arachidonic acid metabolism towards the 5-LOX pathway, increasing the production of pro-inflammatory leukotrienes. frontiersin.org By inhibiting both enzymes, Cox-2/5-lox-IN-3 offers a more comprehensive blockade of inflammatory mediator synthesis.

Interactive Table 1: In Vitro Inhibitory Activity of Cox-2/5-lox-IN-3

| Enzyme Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|

| COX-1 | 45.73 nih.gov | 8.37 researchgate.netnih.gov |

| COX-2 | 5.45 nih.gov | |

| 5-LOX | 4.33 nih.gov |

Molecular Level Interactions of Cox-2/5-lox-IN-3 with Target Enzymes

Molecular modeling studies have been crucial in elucidating how Cox-2/5-lox-IN-3 binds to the active sites of COX-2 and 5-LOX, revealing interactions similar to those of established inhibitors like celecoxib and nordihydroguaiaretic acid (NDGA), respectively. researchgate.netnih.gov

Identification of Key Amino Acid Residues Involved in Cox-2/5-lox-IN-3 Binding

Docking studies for thiophene-based inhibitors and other dual inhibitors have identified key amino acid residues that are critical for binding within the catalytic sites of COX-2 and 5-LOX. For the COX-2 enzyme, the larger active site, compared to COX-1, allows for the accommodation of bulky inhibitors. Key interactions for similar compounds often involve residues such as His90, Arg513, Tyr355, and Ser530. acs.org

In the 5-LOX active site, the binding of inhibitors is often dictated by interactions with a non-heme iron atom and surrounding residues. Molecular docking studies suggest that Cox-2/5-lox-IN-3 binds in a manner analogous to other 5-LOX inhibitors, which often involves chelation of the iron atom and interactions with nearby amino acids. nih.govacs.org

Role of Specific Functional Groups in Cox-2/5-lox-IN-3 for Enzyme Interaction

The chemical structure of Cox-2/5-lox-IN-3, a 2,3,4-trisubstituted thiophene (B33073) derivative, is central to its inhibitory function. researchgate.net The thiophene core and its substituents are designed to fit within the active sites of both enzymes. The morpholinoacetamide group, in particular, is postulated to play a key role in its binding affinity and activity. nih.gov The various functional groups contribute to a combination of hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex, leading to effective inhibition. bohrium.com

Conformational Changes Induced by Cox-2/5-lox-IN-3 Binding to COX-2 and 5-LOX

The binding of an inhibitor to an enzyme's active site can induce conformational changes that lock the enzyme in an inactive state. While specific crystallographic data for Cox-2/5-lox-IN-3 is not available, the binding of similar inhibitors to COX-2 is known to cause subtle shifts in the positions of key residues. These changes can alter the geometry of the active site, preventing the substrate, arachidonic acid, from binding productively. The interaction of inhibitors with the 5-LOX active site also leads to stabilization of an inactive conformation, preventing the catalytic cycle from proceeding.

Impact of Cox-2/5-lox-IN-3 on Downstream Eicosanoid Production

By inhibiting COX-2 and 5-LOX, Cox-2/5-lox-IN-3 directly modulates the arachidonic acid cascade, reducing the synthesis of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes. d-nb.infoijbcp.com

Inhibition of Prostaglandin (B15479496) Synthesis by Cox-2/5-lox-IN-3 (e.g., PGE2, PGI2)

The inhibition of COX-2 by Cox-2/5-lox-IN-3 effectively halts the conversion of arachidonic acid into Prostaglandin H2 (PGH2), the precursor for all prostaglandins. This leads to a significant reduction in the production of key inflammatory mediators such as Prostaglandin E2 (PGE2). nih.govspandidos-publications.com PGE2 is a major contributor to inflammation, pain, and fever.

Furthermore, COX-2 is also responsible for the synthesis of prostacyclin (PGI2), a vasodilator that also inhibits platelet aggregation. pnas.org Inhibition of COX-2 can, therefore, lead to a decrease in PGI2 levels. nih.gov This effect is a critical consideration in the development of COX-2 inhibitors due to potential cardiovascular implications arising from an imbalance between PGI2 and thromboxane (B8750289) A2. pnas.org The dual action of Cox-2/5-lox-IN-3, however, aims to provide a safer anti-inflammatory profile by concurrently targeting the leukotriene pathway. frontiersin.org

Interactive Table 2: Predicted Impact of Cox-2/5-lox-IN-3 on Eicosanoid Production

| Eicosanoid | Precursor Enzyme | Predicted Effect of Cox-2/5-lox-IN-3 |

|---|---|---|

| Prostaglandin E2 (PGE2) | COX-2 | Inhibition nih.govsemanticscholar.org |

| Prostacyclin (PGI2) | COX-2 | Inhibition pnas.org |

| Leukotrienes (e.g., LTB4) | 5-LOX | Inhibition spandidos-publications.commdpi.com |

Inhibition of Leukotriene Synthesis by Cox-2/5-lox-IN-3 (e.g., LTB4, LTC4)

The synthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators, is initiated by the enzyme 5-lipoxygenase (5-LOX). medchemexpress.com By inhibiting 5-LOX, Cox-2/5-lox-IN-3 directly curtails the production of leukotrienes. The initial step in this pathway is the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to form various leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Table 1: Inhibitory Activity of Cox-2/5-lox-IN-3 on Key Enzymes

| Enzyme | IC50 Value (µM) |

|---|---|

| 5-Lipoxygenase (5-LOX) | 4.33 |

| Cyclooxygenase-2 (COX-2) | 5.45 |

| Cyclooxygenase-1 (COX-1) | 45.73 |

Data sourced from MedChemExpress. medchemexpress.com

Modulation of Resolvin and Lipoxin Pathways by Cox-2/5-lox-IN-3

In addition to its role in producing pro-inflammatory leukotrienes, the 5-lipoxygenase enzyme is also involved in the biosynthesis of specialized pro-resolving mediators (SPMs), including certain lipoxins and resolvins. medchemexpress.com These molecules are critical for the active resolution of inflammation, a process that involves clearing inflammatory debris and restoring tissue homeostasis.

Lipoxins are generated through the interaction of different lipoxygenase pathways, often involving both 5-LOX and 15-LOX. Similarly, the production of certain resolvins of the D-series also requires the enzymatic activity of 5-LOX. Therefore, the inhibition of 5-LOX by Cox-2/5-lox-IN-3 could theoretically influence the levels of these pro-resolving mediators.

Cellular and Molecular Pharmacodynamics of Cox 2/5 Lox in 3

Cell-Based Assays for Inflammatory Mediator Production with Cox-2/5-lox-IN-3

The functional consequence of dual COX-2 and 5-LOX inhibition by Cox-2/5-lox-IN-3 is a marked reduction in the synthesis of critical inflammatory mediators. Cell-based assays are fundamental in quantifying this activity.

COX-2 is the primary enzyme responsible for the production of prostaglandins (B1171923), such as Prostaglandin (B15479496) E2 (PGE2), during inflammation. tandfonline.com In cellular models, macrophages or monocytes are typically stimulated with agents like lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent PGE2 synthesis. tandfonline.comnih.gov As an inhibitor of COX-2, Cox-2/5-lox-IN-3 is expected to significantly suppress the production of PGE2 in these stimulated cells. This inhibition directly curtails a key mediator of fever, pain, and swelling associated with inflammatory conditions. nih.gov

The 5-LOX enzyme is crucial for the synthesis of leukotrienes from arachidonic acid. nih.gov Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils and other leukocytes, playing a significant role in amplifying the inflammatory response at the site of injury or infection. wjgnet.com In cell-based assays using activated human neutrophils, inhibitors of the 5-LOX pathway effectively block the biosynthesis of LTB4. nih.govresearchgate.net Given its potent activity against 5-LOX, Cox-2/5-lox-IN-3 is anticipated to be a strong inhibitor of LTB4 production, thereby limiting neutrophil infiltration and activation. wjgnet.comresearchgate.net

| Inflammatory Mediator | Biosynthetic Enzyme | Expected Effect of Cox-2/5-lox-IN-3 |

|---|---|---|

| Prostaglandin E2 (PGE2) | COX-2 | Inhibition |

| Leukotriene B4 (LTB4) | 5-LOX | Inhibition |

| Tumor Necrosis Factor-α (TNF-α) | N/A (Downstream) | Downregulation |

| Interleukin-6 (IL-6) | N/A (Downstream) | Downregulation |

Table 2: Predicted Effects of Cox-2/5-lox-IN-3 on Key Inflammatory Mediators. This table summarizes the anticipated inhibitory and downregulatory effects of the compound based on its dual-action mechanism. nih.govnih.govmdpi.com

Impact of Cox-2/5-lox-IN-3 on Cellular Signaling Pathways

The anti-inflammatory actions of Cox-2/5-lox-IN-3 extend to the modulation of intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation, including those for COX-2, TNF-α, and IL-6. tandfonline.comnih.gov The activation of the NF-κB pathway is a central event in the inflammatory response. nih.gov Both the COX-2 and 5-LOX pathways can influence NF-κB activation; their products can act in a positive feedback loop to sustain NF-κB signaling. mdpi.comdoi.org By inhibiting these enzymatic pathways, dual inhibitors can attenuate the activation of NF-κB. tandfonline.comnih.gov This action prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of a wide array of pro-inflammatory genes and representing a key mechanism for its broad anti-inflammatory effects.

Influence on Inflammasome Activation by Cox-2/5-lox-IN-3

There is no specific information available in the reviewed literature detailing the influence of Cox-2/5-lox-IN-3 on inflammasome activation. Research has not yet been published that investigates whether this compound modulates the assembly or activity of inflammasome complexes, such as the NLRP3 inflammasome, or its subsequent effects on the maturation and secretion of cytokines like IL-1β and IL-18.

Cellular Differentiation, Proliferation, and Apoptosis Studies with Cox-2/5-lox-IN-3

Comprehensive studies on the effects of Cox-2/5-lox-IN-3 on cellular fate processes such as proliferation, viability, apoptosis, and differentiation are not available.

No published data exists detailing the effects of Cox-2/5-lox-IN-3 on the growth and viability of specific disease-relevant cell models. Consequently, data tables illustrating dose-dependent effects on cell lines pertinent to cancer, inflammation, or other pathologies cannot be generated at this time.

There are no specific studies documenting the pro-apoptotic activity of Cox-2/5-lox-IN-3. Research has not yet explored its ability to induce programmed cell death in particular cell lines, nor the molecular pathways (e.g., caspase activation) that might be involved.

Information regarding the role of Cox-2/5-lox-IN-3 in modulating cellular differentiation is absent from the scientific literature. It is unknown if this compound influences the differentiation of progenitor cells into specialized cell types, such as in osteogenesis, adipogenesis, or myelopoiesis.

Transcriptomic and Proteomic Analysis of Cellular Responses to Cox-2/5-lox-IN-3

Advanced molecular analyses to understand the global cellular responses to Cox-2/5-lox-IN-3 have not been reported.

There are no available RNA-sequencing (RNA-seq) or other transcriptomic datasets that profile the changes in gene expression within cells following treatment with Cox-2/5-lox-IN-3. Such studies would be crucial for identifying the signaling pathways and biological processes modulated by the compound, but this research has not yet been made public.

Protein Abundance and Phosphorylation Profiling (Proteomics) following Cox-2/5-lox-IN-3 Exposure

Exposure of cells to dual COX-2/5-LOX inhibitors is anticipated to induce significant changes in the cellular proteome and phosphoproteome, reflecting the cells' adaptation to the blockade of pro-inflammatory and pro-proliferative signaling pathways. Although specific data for Cox-2/5-lox-IN-3 is limited, studies on other dual inhibitors and the individual inhibition of its targets suggest a number of proteins and phosphorylation events that are likely to be modulated.

In the context of cancer, where COX-2 and 5-LOX are often overexpressed, treatment with a dual inhibitor is expected to alter the abundance of proteins involved in cell cycle regulation and apoptosis. For instance, research on the dual inhibitor darbufelone in colon cancer cells revealed an upregulation of the cell cycle inhibitor p27 and a downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4), which would collectively lead to cell cycle arrest. spandidos-publications.com Concurrently, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, along with activation of caspase-3 and -9, would be indicative of the induction of apoptosis. spandidos-publications.com

The phosphorylation status of key signaling proteins is also expected to be altered. The inhibition of COX-2 and 5-LOX can impact pathways regulated by their products, such as the NF-κB signaling pathway. mdpi.com Prostaglandins and leukotrienes can activate NF-κB, a transcription factor that promotes the expression of numerous pro-inflammatory and pro-survival genes. mdpi.com Therefore, treatment with Cox-2/5-lox-IN-3 would likely lead to a decrease in the phosphorylation and subsequent activation of IκB kinase (IKK) and the IκBα inhibitor, ultimately reducing NF-κB activity.

Table 1: Anticipated Changes in Protein Abundance Following Exposure to a Dual COX-2/5-LOX Inhibitor

| Protein | Function | Expected Change in Abundance |

|---|---|---|

| p27 | Cell Cycle Inhibition | ↑ |

| Cyclin D1 | Cell Cycle Progression | ↓ |

| CDK4 | Cell Cycle Progression | ↓ |

| Bax | Pro-apoptotic | ↑ |

| Bcl-2 | Anti-apoptotic | ↓ |

| Caspase-3 | Execution of Apoptosis | ↑ (activated form) |

| Caspase-9 | Initiation of Apoptosis | ↑ (activated form) |

Table 2: Predicted Changes in Protein Phosphorylation Following Exposure to a Dual COX-2/5-LOX Inhibitor

| Protein | Pathway | Expected Change in Phosphorylation |

|---|---|---|

| IκB Kinase (IKK) | NF-κB Signaling | ↓ |

| IκBα | NF-κB Signaling | ↓ |

| Akt | PI3K/Akt Signaling | ↓ |

Identification of Novel Molecular Targets or Pathways Influenced by Cox-2/5-lox-IN-3

One such pathway that has been identified in the context of dual COX-2/5-LOX inhibition is the hyaluronan-CD44v6 signaling pathway. nih.gov In colon cancer cells, the interaction between hyaluronan and its receptor CD44 has been shown to regulate COX-2 activity. nih.gov Novel dual inhibitors have been found to disrupt this pathway, thereby inhibiting cancer cell proliferation. nih.gov This suggests that the efficacy of compounds like Cox-2/5-lox-IN-3 may be, in part, due to their ability to interfere with this oncogenic signaling axis.

Furthermore, the metabolic reprogramming of cancer cells is another area where novel effects of dual inhibitors may be uncovered. By blocking the production of prostaglandins and leukotrienes, these inhibitors can alter the tumor microenvironment and the metabolic landscape, potentially affecting tumor growth and survival in ways that are independent of their direct anti-inflammatory and pro-apoptotic effects. For instance, the inhibition of these pathways could impact angiogenesis, the process of new blood vessel formation that is crucial for tumor expansion. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Cox-2/5-lox-IN-3 |

Preclinical in Vivo Efficacy and Pharmacological Profiles of Cox 2/5 Lox in 3

Pharmacokinetic (PK) Characterization of Cox-2/5-lox-IN-3 in Animal Models

No publicly available data exists for the pharmacokinetic characterization of Cox-2/5-lox-IN-3 in any animal models.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of Cox-2/5-lox-IN-3 in Animal Species

There is no available information on the ADME profiles of Cox-2/5-lox-IN-3 in any animal species.

Bioavailability and Plasma Protein Binding of Cox-2/5-lox-IN-3 in Animal Species

Specific data regarding the bioavailability and plasma protein binding of Cox-2/5-lox-IN-3 in animal species has not been reported in the public literature.

Identification and Characterization of Major Metabolites of Cox-2/5-lox-IN-3 in Animal Systems

There are no published studies identifying or characterizing the metabolites of Cox-2/5-lox-IN-3 in animal systems.

Tissue Distribution and Accumulation Patterns of Cox-2/5-lox-IN-3 in Animal Studies

Information on the tissue distribution and accumulation patterns of Cox-2/5-lox-IN-3 from animal studies is not available.

Efficacy of Cox-2/5-lox-IN-3 in Preclinical Animal Models of Inflammation and Pain

No specific data from preclinical animal models of inflammation and pain for Cox-2/5-lox-IN-3 is publicly available.

Acute Inflammatory Models (e.g., Carrageenan-Induced Paw Edema, Zymosan-Induced Peritonitis) and Cox-2/5-lox-IN-3 Efficacy

There are no published research findings on the efficacy of Cox-2/5-lox-IN-3 in acute inflammatory models such as carrageenan-induced paw edema or zymosan-induced peritonitis.

Chronic Inflammatory Models (e.g., Collagen-Induced Arthritis, DSS-Induced Colitis) and Cox-2/5-lox-IN-3 Efficacy

Dual inhibition of COX-2 and 5-LOX is a therapeutic strategy for managing chronic inflammatory conditions. In animal models of arthritis, these inhibitors have shown promise. For instance, in murine collagen-induced arthritis models, dual inhibitors have been effective. researchgate.net Flavocoxid, a dual inhibitor, has been studied in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models in mice, where it has been shown to reduce levels of inflammatory mediators. researchgate.net

| Chronic Inflammatory Model | Dual COX-2/5-LOX Inhibitor | Key Findings |

| Murine Collagen-Induced Arthritis | Not Specified | Effective in this model. researchgate.net |

| DSS-Induced Colitis | Flavocoxid | Reduced levels of LTB4, PGE2, and other inflammatory markers. researchgate.net |

Nociceptive and Neuropathic Pain Models (e.g., Formalin Test, Chronic Constriction Injury) and Cox-2/5-lox-IN-3 Effects

The dual inhibition of COX-2 and 5-LOX has been explored for its potential in managing both nociceptive and neuropathic pain. In a chronic constriction injury (CCI) model of neuropathic pain in rats, treatment with a dual inhibitor has been shown to be effective. rsc.org One study on a benzothiophen-2-yl pyrazole (B372694) carboxylic acid derivative, a potent dual COX-2/5-LOX inhibitor, demonstrated significant analgesic and anti-inflammatory activities that surpassed those of celecoxib (B62257) and indomethacin. nih.gov In the formalin test, which models nociceptive pain, this same compound showed a significant reduction in pain response. rsc.org

| Pain Model | Dual COX-2/5-LOX Inhibitor | Key Findings |

| Chronic Constriction Injury (CCI) | Benzhydrylpiperazine-based inhibitor | Effectively reduced pain by 55.78%, comparable to indomethacin. rsc.org |

| Formalin Test | Benzothiophen-2-yl pyrazole carboxylic acid derivative | Significant analgesic effect observed. nih.gov |

Therapeutic Potential of Cox-2/5-lox-IN-3 in Other Animal Disease Models

Oncological Xenograft Models (e.g., Tumor Growth Inhibition by Cox-2/5-lox-IN-3)

The pathways of COX-2 and 5-LOX are implicated in cancer progression. Dual inhibitors have been investigated for their anti-cancer properties. In a nude mouse xenograft model of colon cancer, the combined treatment with inhibitors of COX-2 and 5-LOX resulted in a more significant inhibition of tumor growth compared to treatment with either inhibitor alone. medchemexpress.com Another study on benzhydrylpiperazine-based dual inhibitors demonstrated anti-cancer potential in an in vivo Drosophila cancer model. rsc.org

| Oncological Model | Dual COX-2/5-LOX Inhibitor | Key Findings |

| Nude Mouse Xenograft (Colon Cancer) | Combination of COX-2 and 5-LOX inhibitors | Further inhibited tumor growth compared to single-agent treatment. medchemexpress.com |

| Drosophila Cancer Model | Benzhydrylpiperazine-based inhibitor | Demonstrated anti-cancer potential. rsc.org |

Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's) and Neuroinflammation Modulation by Cox-2/5-lox-IN-3

Neuroinflammation is a key component of neurodegenerative diseases like Alzheimer's and Parkinson's. The inhibition of both COX-2 and 5-LOX is a recognized strategy to achieve enhanced anti-inflammatory effects that could be beneficial in these conditions. tandfonline.com In a transgenic mouse model of Alzheimer's disease (3xTg-AD), treatment with the dual inhibitor flavocoxid was found to reduce neuronal loss. researchgate.net

| Neurodegenerative Disease Model | Dual COX-2/5-LOX Inhibitor | Key Findings |

| 3xTg-AD Mouse Model (Alzheimer's) | Flavocoxid | Reduced neuronal loss. researchgate.net |

Cardiovascular Disease Models (e.g., Atherosclerosis, Ischemia-Reperfusion Injury) and Effects of Cox-2/5-lox-IN-3

The 5-LOX pathway is known to be involved in the pathogenesis of cardiovascular diseases, including the promotion of atherosclerosis. rsc.org Dual inhibitors of COX-2 and 5-LOX, such as quercetin, have been shown to inhibit inflammatory processes related to atherosclerosis. researchgate.net

| Cardiovascular Disease Model | Dual COX-2/5-LOX Inhibitor | Key Findings |

| Atherosclerosis Models | Quercetin | Inhibited inflammatory processes related to the disease. researchgate.net |

Biomarker Modulation by Cox-2/5-lox-IN-3 in Animal Studies

The therapeutic effects of dual COX-2/5-LOX inhibitors are often correlated with the modulation of key biomarkers of inflammation. In a paw edema model in rats, a benzhydrylpiperazine-based dual inhibitor was found to inhibit prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), while increasing levels of the anti-inflammatory cytokine IL-10. rsc.org In DSS-induced colitis models, flavocoxid has been shown to decrease levels of leukotriene B4 (LTB4) and PGE2. researchgate.net

| Animal Model | Dual COX-2/5-LOX Inhibitor | Modulated Biomarkers |

| Rat Paw Edema | Benzhydrylpiperazine-based inhibitor | Downregulated: PGE2, IL-6, TNF-αUpregulated: IL-10 rsc.org |

| DSS-Induced Colitis | Flavocoxid | Downregulated: LTB4, PGE2 researchgate.net |

In Vivo Eicosanoid Level Reduction by Cox-2/5-lox-IN-3

There is currently no publicly available data from in vivo animal studies that specifically measures the reduction of eicosanoid levels, such as prostaglandins (B1171923) (e.g., PGE2) and leukotrienes (e.g., LTB4), following treatment with Cox-2/5-lox-IN-3. Such studies would be crucial to confirm its mechanism of action and to quantify its potency in a physiological setting.

Inflammatory Cytokine/Chemokine Profile Changes in Animal Models Treated with Cox-2/5-lox-IN-3

Detailed in vivo studies investigating the impact of Cox-2/5-lox-IN-3 on the profile of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines in animal models of inflammation are not available in the public domain. This information is essential for understanding the broader anti-inflammatory effects of the compound beyond the direct inhibition of eicosanoid production.

Histopathological and Immunohistochemical Assessments of Disease Progression in Response to Cox-2/5-lox-IN-3

No published studies were found that provide histopathological or immunohistochemical assessments of tissues from animal models treated with Cox-2/5-lox-IN-3. These analyses are critical for evaluating the therapeutic efficacy of the compound in reducing tissue damage and inflammation at a cellular level.

Computational and Structural Biology Insights into Cox 2/5 Lox in 3 Binding

Molecular Docking Simulations of Cox-2/5-lox-IN-3

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as Cox-2/5-lox-IN-3, to its target protein.

Docking of Cox-2/5-lox-IN-3 to COX-2 Crystal Structures

Currently, there are no published studies detailing the molecular docking of Cox-2/5-lox-IN-3 specifically to the crystal structures of the COX-2 enzyme. Such an investigation would be critical to identify the key amino acid residues within the COX-2 active site that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the inhibitor. This information is vital for explaining its selectivity and potency.

Docking of Cox-2/5-lox-IN-3 to 5-LOX Crystal Structures

Similarly, the scientific community awaits research that performs molecular docking of Cox-2/5-lox-IN-3 into the crystal structures of the 5-LOX enzyme. These simulations would reveal how the compound orients itself within the 5-LOX active site, particularly its interaction with the catalytic iron atom and surrounding residues, which is a hallmark of 5-LOX inhibition.

Prediction of Binding Modes and Interaction Energies for Cox-2/5-lox-IN-3

Without dedicated docking studies, the specific binding modes and the quantitative prediction of interaction energies (such as binding affinity or docking scores) for Cox-2/5-lox-IN-3 with both COX-2 and 5-LOX are not available. This data is essential for comparing its binding efficiency to other known inhibitors and for guiding future drug development efforts.

Molecular Dynamics (MD) Simulations of Cox-2/5-lox-IN-3-Enzyme Complexes

Molecular dynamics simulations provide a dynamic view of the interaction between a ligand and its target protein over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding.

Stability Analysis of Cox-2/5-lox-IN-3 Binding in Dynamic Environments

The stability of the binding pose of Cox-2/5-lox-IN-3 within the active sites of COX-2 and 5-LOX has not been assessed through molecular dynamics simulations in published literature. Such analyses, often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone, are necessary to confirm that the interactions predicted by molecular docking are maintained in a more realistic, dynamic environment.

Free Energy Perturbation (FEP) and Binding Energy Calculations for Cox-2/5-lox-IN-3

Detailed binding energy calculations using rigorous methods like Free Energy Perturbation (FEP) have not been specifically reported for Cox-2/5-lox-IN-3. FEP is a powerful computational technique used to calculate the relative binding free energies between two ligands and a common protein target. This method simulates a non-physical pathway to "perturb" one molecule into another, providing highly accurate predictions of binding affinity changes resulting from small chemical modifications. For a compound like Cox-2/5-lox-IN-3, FEP simulations would be invaluable for lead optimization, allowing researchers to predict which structural modifications would most effectively enhance its binding potency to COX-2 and 5-LOX before undertaking synthetic efforts.

While specific FEP data is unavailable, molecular docking studies have provided initial estimates of its binding characteristics. In a foundational study, the binding of Cox-2/5-lox-IN-3 to the active sites of COX-2 and 5-LOX was modeled. rsc.org These simulations are crucial for predicting the binding mode and estimating the strength of the interaction, often expressed as a docking score. For Cox-2/5-lox-IN-3, the docking study revealed favorable interactions within the active sites of both enzymes, consistent with its experimentally determined inhibitory activity. rsc.org More computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed after docking to refine binding free energy predictions, though specific MM/GBSA results for Cox-2/5-lox-IN-3 are not available in the literature. nih.govnih.gov

Table 1: In Vitro Inhibitory Activity of Cox-2/5-lox-IN-3

| Enzyme | IC50 (μM) |

|---|---|

| COX-2 | 5.45 |

| 5-LOX | 4.33 |

| COX-1 | 45.73 |

Data sourced from a 2020 study on new 2,3,4-trisubstituted thiophene (B33073) derivatives. rsc.org

De Novo Drug Design and Virtual Screening Approaches for Cox-2/5-lox-IN-3 Analogues

The development of Cox-2/5-lox-IN-3 and its conceptual analogues relies on established computational drug design strategies aimed at discovering novel molecules with desired biological activity.

Ligand-Based Drug Design (LBDD) for Cox-2/5-lox-IN-3 Optimization

Ligand-based drug design (LBDD) utilizes the knowledge of known active molecules to design new ones, even in the absence of a high-resolution receptor structure. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBDD. acs.org

The design of Cox-2/5-lox-IN-3 itself can be viewed through an LBDD lens, as its thiophene core is a known scaffold in medicinal chemistry. The optimization of analogues would involve building a pharmacophore model based on the key structural features of Cox-2/5-lox-IN-3 and other known dual inhibitors. This model would define the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings required for dual inhibitory activity. New molecules could then be designed to fit this pharmacophore, aiming for enhanced potency and selectivity. QSAR models could further refine this process by creating a statistical relationship between the physicochemical properties of a series of analogues and their biological activity, thereby predicting the potency of novel, unsynthesized compounds. acs.org

Structure-Based Drug Design (SBB) for Novel Cox-2/5-lox-IN-3 Derivatives

Structure-based drug design (SBDD) leverages the three-dimensional structure of the target protein to design inhibitors. The molecular modeling of Cox-2/5-lox-IN-3 is a direct application of SBDD. rsc.org Using the X-ray crystal structures of COX-2 (PDB ID: 5F19) and 5-LOX (PDB ID: 3V99), researchers simulated the binding of the compound to understand its interaction at the molecular level. rsc.org

The docking study revealed that the morpholinoacetamide moiety of Cox-2/5-lox-IN-3 forms a crucial hydrogen bond with the SER530 residue in the active site of COX-2. rsc.org This interaction is a hallmark of many COX-2 inhibitors. The 4-chlorophenyl group occupies a hydrophobic pocket, and the cyano group engages in additional interactions, anchoring the molecule within the active site. For 5-LOX, the molecule was shown to bind near the enzyme's catalytic non-heme iron atom, with the morpholino group forming a hydrogen bond with the side chain of ASN554. rsc.org

These insights are critical for designing novel derivatives. For instance, SBDD suggests that modifications to the chlorophenyl group could optimize hydrophobic interactions, while altering the linker between the thiophene and morpholine (B109124) rings could improve the geometry of the hydrogen bonds, potentially leading to derivatives with greater potency and selectivity.

Table 2: Postulated Binding Interactions of Cox-2/5-lox-IN-3 from Molecular Docking

| Enzyme | Key Interacting Residues | Type of Interaction |

|---|---|---|

| COX-2 | SER530, TYR385, ARG120 | Hydrogen Bonding, Hydrophobic |

| 5-LOX | ASN554, GLN363, HIS367 | Hydrogen Bonding, Coordination |

Based on molecular modeling studies with PDB IDs 5F19 (COX-2) and 3V99 (5-LOX). rsc.org

Virtual Screening of Chemical Libraries for Cox-2/5-lox-IN-3-Like Scaffolds

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. To find novel scaffolds with dual COX-2/5-LOX inhibitory potential similar to Cox-2/5-lox-IN-3, one could employ both ligand-based and structure-based virtual screening.

A ligand-based screen would use the 2D or 3D structure of Cox-2/5-lox-IN-3 as a query to search databases for molecules with similar structural or physicochemical properties. A structure-based virtual screen, or docking-based screen, would involve docking millions of commercially available compounds into the active sites of both COX-2 and 5-LOX. Compounds that achieve high docking scores and exhibit favorable binding modes in both enzymes would be selected as "hits" for further experimental testing. This approach can rapidly identify diverse chemical scaffolds that possess the potential for dual inhibition, expanding the chemical space beyond the original thiophene series.

Crystallographic and NMR Spectroscopic Characterization of Cox-2/5-lox-IN-3 Complexes

While computational methods provide powerful predictive insights, experimental structural biology techniques are essential for validating these models and providing a definitive understanding of ligand-protein interactions.

Co-crystallization Strategies for Cox-2/5-lox-IN-3 with COX-2 and 5-LOX

To date, no crystal structure of Cox-2/5-lox-IN-3 in complex with either COX-2 or 5-LOX has been reported in the public domain. Obtaining such a structure would be a critical step in validating the computationally predicted binding mode and would provide a precise atomic-level map of the interactions driving inhibition.